molecular formula C10H15NO2 B6230365 4-(ethoxymethoxy)-2-methylaniline CAS No. 1486241-01-3

4-(ethoxymethoxy)-2-methylaniline

Cat. No.: B6230365
CAS No.: 1486241-01-3
M. Wt: 181.23 g/mol
InChI Key: QKGOWLACRNCBQZ-UHFFFAOYSA-N
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Description

4-(Ethoxymethoxy)-2-methylaniline is an organic compound with the molecular formula C10H15NO2 It is a derivative of aniline, where the amino group is substituted with an ethoxymethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethoxymethoxy)-2-methylaniline typically involves the reaction of 2-methylaniline with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethoxy)-2-methylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The ethoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Ethoxymethoxy)-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(ethoxymethoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyaniline: Similar structure but lacks the ethoxy group.

    2-Methylaniline: Similar structure but lacks the ethoxymethoxy group.

    4-Ethoxyaniline: Similar structure but lacks the methoxy group.

Uniqueness

4-(Ethoxymethoxy)-2-methylaniline is unique due to the presence of both ethoxymethoxy and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1486241-01-3

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4-(ethoxymethoxy)-2-methylaniline

InChI

InChI=1S/C10H15NO2/c1-3-12-7-13-9-4-5-10(11)8(2)6-9/h4-6H,3,7,11H2,1-2H3

InChI Key

QKGOWLACRNCBQZ-UHFFFAOYSA-N

Canonical SMILES

CCOCOC1=CC(=C(C=C1)N)C

Purity

95

Origin of Product

United States

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